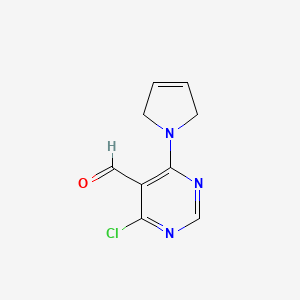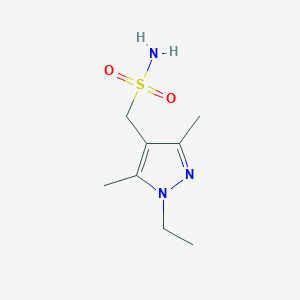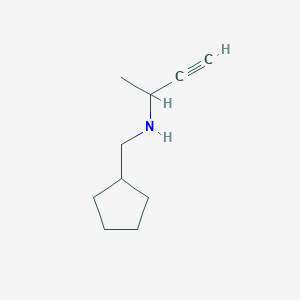![molecular formula C10H15N3O2S B13187573 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)
2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid is a chemical compound that features a thiazole ring substituted with a carboxylic acid group and a methylpiperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-methylpiperazine with a thiazole derivative. One common method involves the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent to couple the amine and carboxylic acid precursors . The reaction conditions often require heating in a solvent such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to maximize yield and purity while minimizing the formation of side products .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a similar piperazine moiety, studied for its potential therapeutic effects.
Uniqueness
2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of a thiazole ring and a methylpiperazine moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H15N3O2S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
2-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2S/c1-12-2-4-13(5-3-12)6-9-11-8(7-16-9)10(14)15/h7H,2-6H2,1H3,(H,14,15) |
Clave InChI |
OZUYYOBCPAKCKI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2=NC(=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187491.png)


![[1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13187501.png)






methanol](/img/structure/B13187568.png)


![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
